4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine
Description
4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted at the 4-position with a 1H-imidazole ring and at the 6-position with a piperazine moiety modified by a 4-(trifluoromethyl)phenyl sulfonyl group. Its molecular formula is C₁₈H₁₆F₃N₇O₂S, with a molecular weight of 451.43 g/mol . Structural characterization via IR and NMR confirms the presence of key functional groups, including the sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and aromatic imidazole C-H vibrations .
Properties
IUPAC Name |
4-imidazol-1-yl-6-[4-[4-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N6O2S/c19-18(20,21)14-1-3-15(4-2-14)30(28,29)27-9-7-25(8-10-27)16-11-17(24-12-23-16)26-6-5-22-13-26/h1-6,11-13H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZGVVJFUKIAOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=CN=C3)S(=O)(=O)C4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyrimidine rings. One common approach is to first synthesize the imidazole ring through a condensation reaction between an aldehyde and an amine, followed by cyclization. The pyrimidine ring can be constructed using a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and yield. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can also be employed to optimize reaction conditions and improve scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrimidines or imidazoles.
Scientific Research Applications
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines, such as MCF cells. For instance, a study reported that the compound significantly suppressed tumor growth in mice models, indicating its potential as an anticancer agent .
Inhibition of Kinase Activity
The compound has been evaluated for its inhibitory effects on specific kinases, particularly those involved in cancer signaling pathways. For example, derivatives of this compound have shown to inhibit the phosphoinositide 3-kinase delta (PI3Kδ) with IC50 values in the low micromolar range, suggesting its utility in targeting cancer metabolism and growth .
Antimicrobial Properties
Another area of application is its antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness against Staphylococcus aureus with low minimum inhibitory concentration (MIC) values. This suggests potential for development into an antibiotic agent .
Neurological Applications
The structural features of the compound allow it to cross the blood-brain barrier, making it a candidate for neurological applications. Preliminary studies suggest that it may have neuroprotective effects and could be explored for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Ribeiro Morais et al. (2023) | Anticancer Activity | Demonstrated significant apoptosis induction in MCF cell lines; tumor growth inhibition in vivo. |
| Shin et al. (2020) | Kinase Inhibition | Identified strong PI3Kδ inhibition; potential for targeting cancer pathways with low IC50 values. |
| De Gruyter et al. (2019) | Antimicrobial Activity | Effective against S. aureus with MIC = 0.015 mg/mL; highlights potential as an antibiotic agent. |
| PMC Research (2020) | Neurological Applications | Suggested neuroprotective properties; potential use in treating neurodegenerative diseases. |
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound belongs to a class of pyrimidine derivatives with imidazole and sulfonylated piperazine substituents. Below is a comparative analysis with structurally analogous molecules:
Key Observations
Substituent Effects on Bioactivity: The sulfonyl group in the target compound may enhance solubility and binding affinity compared to methyl-linked piperazines (e.g., ). The trifluoromethyl group in the target and compound improves metabolic stability over non-fluorinated analogs. Antimicrobial activity in compound (MIC 8–32 µg/mL) suggests that piperazine-imidazole hybrids have broad applicability, though the target compound’s activity remains unverified .
Synthetic Routes :
- The target compound’s synthesis likely involves sulfonylation of a piperazine-pyrimidine intermediate, analogous to methods in . In contrast, pyrazolo-pyrimidines (e.g., ) require cyclization of pyrazole precursors, highlighting divergent strategies for heterocycle formation.
However, the sulfonyl-piperazine group could alter selectivity compared to dimethylamino-phenyl analogs .
Biological Activity
The compound 4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
The molecular formula of the compound is , with a molecular weight of approximately 452.5 g/mol . Its structure features a pyrimidine core substituted with an imidazole and a piperazine moiety, which are known to contribute to various biological activities.
Research indicates that the compound primarily acts through the inhibition of specific enzyme pathways related to cell proliferation and survival. The presence of trifluoromethyl and sulfonyl groups enhances its interaction with biological targets, potentially increasing its potency.
Key Enzyme Targets
- Kinases : The compound has shown inhibitory effects on several kinases involved in cancer cell signaling pathways.
- Enzymatic Pathways : It affects nucleotide biosynthesis, particularly in pyrimidine metabolism, which is crucial for DNA replication and repair processes .
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Cell Proliferation Inhibition : It demonstrated significant inhibition of cell growth in various cancer cell lines, including colon and lung cancer models. The IC50 values ranged from 10 to 50 µM depending on the specific cell line tested .
- Mechanistic Studies : The compound's mechanism involves inducing apoptosis in cancer cells through mitochondrial pathways and modulating cell cycle progression .
Antidiabetic Effects
Recent investigations have revealed that derivatives of this compound may exhibit antidiabetic properties by enhancing insulin sensitivity and reducing glucose levels in diabetic models. The IC50 for these effects was reported at approximately 8.9 µM, indicating a potent activity compared to standard drugs like acarbose .
Study 1: Anticancer Efficacy
In a study involving human colon cancer cells, the compound was tested for its cytotoxic effects. Results indicated that it selectively targeted cells with specific mutations (e.g., KRAS) while sparing normal cells, showcasing its potential as a targeted therapy .
| Cell Line | IC50 (µM) | Selectivity |
|---|---|---|
| HCT116 (KRAS mutant) | 15 | High |
| SW480 (wild type) | >50 | Low |
Study 2: Antidiabetic Properties
A separate study evaluated the antidiabetic effects of related compounds within the same chemical class. The results demonstrated that these compounds could significantly lower blood glucose levels in diabetic rats, with minimal side effects observed .
| Treatment Group | Blood Glucose Reduction (%) | Side Effects |
|---|---|---|
| Control | 0 | None |
| Compound Treatment | 30 | Mild nausea |
Q & A
Q. What are the established synthetic routes for 4-(1H-imidazol-1-yl)-6-(4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)pyrimidine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The compound’s synthesis typically involves sequential functionalization of the pyrimidine core. A validated approach includes:
- Step 1: Nucleophilic substitution at the pyrimidine C4 position with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF, 80°C, 12h).
- Step 2: Introduction of the sulfonyl-piperazine moiety via coupling of 4-(trifluoromethyl)benzenesulfonyl chloride with piperazine, followed by substitution at the pyrimidine C6 position.
- Optimization: Use of trifluoroacetic acid (TFA) in methylene chloride for deprotection of tert-butoxycarbonyl (Boc)-protected intermediates improves efficiency . Monitoring reaction progress via HPLC-MS and optimizing stoichiometric ratios (e.g., 1.2:1 sulfonyl chloride:piperazine) can enhance yields (>75%) and reduce byproducts.
Q. Which analytical techniques are critical for structural characterization and purity assessment of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substitution patterns (e.g., imidazole C2-H at δ 8.2–8.5 ppm; sulfonyl piperazine protons at δ 3.1–3.5 ppm).
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular ion peaks (e.g., [M+H]⁺ at m/z 509.12).
- X-ray Crystallography: Resolves stereoelectronic effects of the trifluoromethyl group and sulfonyl-piperazine geometry, as demonstrated for structurally related imidazole-pyrimidine hybrids .
- HPLC-PDA: Purity >98% is achievable using a C18 column (ACN/0.1% TFA gradient).
Q. What preliminary biological screening assays are recommended for this compound?
Methodological Answer:
- Kinase Inhibition Assays: Test against p38 MAP kinase (IC₅₀ determination via ADP-Glo™ assay) due to structural similarity to imidazole-pyrimidine inhibitors .
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control.
- Anti-inflammatory Activity: Measure TNF-α suppression in LPS-stimulated macrophages (ELISA).
Advanced Research Questions
Q. How can the mechanism of action (MoA) of this compound be elucidated in kinase inhibition?
Methodological Answer:
- In Vitro Models: Use surface plasmon resonance (SPR) to assess binding affinity to p38 MAP kinase.
- Cellular Thermal Shift Assay (CETSA): Confirm target engagement in HEK293T cells transfected with p38α.
- Transcriptomic Profiling: RNA-seq of treated vs. untreated cells identifies downstream pathways (e.g., NF-κB, JNK) .
Q. What structure-activity relationship (SAR) insights can guide further optimization?
Methodological Answer:
- Trifluoromethyl Group: Replace with Cl or CF₂H to evaluate effects on lipophilicity (logP) and metabolic stability (human liver microsome assays) .
- Sulfonyl-Piperazine Modification: Substitute with carbamates or amides to modulate solubility (e.g., logS from -4.2 to -3.5) .
- Imidazole Substitution: Introduce methyl or halogens at C2 to enhance binding pocket interactions (docking studies using AutoDock Vina) .
Q. How can computational modeling predict pharmacokinetic properties and binding modes?
Methodological Answer:
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor complexes (e.g., p38 MAP kinase) to assess binding stability (RMSD <2.0 Å).
- ADMET Prediction: Use SwissADME to estimate bioavailability (e.g., BBB permeability: Low; CYP3A4 inhibition risk: Moderate) .
- Quantum Mechanics (QM): Calculate electrostatic potential surfaces to rationalize sulfonyl group’s electron-withdrawing effects .
Q. How should contradictory bioactivity data between in vitro and in vivo models be addressed?
Methodological Answer:
- Assay Validation: Replicate in vitro results using orthogonal methods (e.g., Western blot for p38 phosphorylation vs. kinase activity assay).
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability discrepancies.
- Metabolite Identification: Incubate compound with liver S9 fractions to detect inactive/active metabolites (e.g., hydroxylation at imidazole) .
Q. What strategies improve solubility and formulation for in vivo studies?
Methodological Answer:
- Salt Formation: Prepare hydrochloride or mesylate salts (improves aqueous solubility from <0.1 mg/mL to >5 mg/mL).
- Nanoformulation: Use PEGylated liposomes (size: 100–150 nm, PDI <0.2) to enhance circulation half-life .
- Co-Solvents: Optimize DMSO/PEG 400/saline mixtures (e.g., 10:30:60 v/v) for intraperitoneal administration.
Q. What toxicity profiling methods are critical for preclinical development?
Methodological Answer:
- hERG Assay: Patch-clamp electrophysiology to assess cardiac risk (IC₅₀ >10 µM acceptable).
- Ames Test: Screen for mutagenicity in TA98 and TA100 strains (±S9 metabolic activation).
- In Vivo Acute Toxicity: Single-dose escalation in rodents (OECD 423 guidelines) to determine LD₅₀.
Q. How can synergistic effects with existing therapeutics be evaluated?
Methodological Answer:
- Combinatorial Screening: Use Chou-Talalay synergy assays (e.g., with doxorubicin or kinase inhibitors).
- Transcriptomic Analysis: RNA-seq of combination-treated cells to identify overlapping pathways (e.g., apoptosis, DNA repair).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
